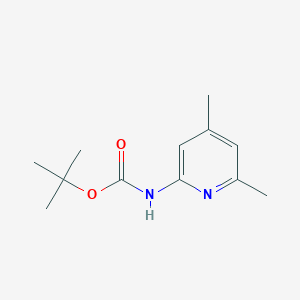
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate, also known as Boc-2,6-dimethylpyridine-4-carbonyl, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis. In
Applications De Recherche Scientifique
Crystal Structure Studies
Tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate and its derivatives have been studied for their crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds. These compounds exhibit bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, contributing to our understanding of molecular interactions in crystallography (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds
This compound is also an important intermediate in the synthesis of biologically active compounds. For example, a study demonstrated the synthesis of a tert-butyl carbamate derivative as an intermediate in producing omisertinib (AZD9291), a medication used in cancer treatment. This research highlights a rapid synthetic method for producing such intermediates (Zhao et al., 2017).
Preparation and Purification Techniques
Another study described the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This preparation is notable for its simplicity, cost efficiency, and industry reliability, highlighting the compound's role in efficient chiral synthesis and purification procedures (Li et al., 2015).
Photocatalytic Applications
In 2022, a study explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This process established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The research demonstrates the compound's potential in photocatalytic applications and the synthesis of diverse amino pyrimidines (Wang et al., 2022).
Luminescent Material Design
This compound derivatives have also found applications in the design of luminescent materials. A 2016 study discussed the synthesis of heteroleptic cationic Ir(III) complexes using this compound, demonstrating their potential in data security protection and as smart luminescent materials (Song et al., 2016)
Mécanisme D'action
Target of Action
The primary targets of this compound are aromatic and aliphatic amines . It acts as a chemoselective N-tert-butoxycarbonylation reagent for these amines .
Mode of Action
The compound interacts with its targets (aromatic and aliphatic amines) through a process known as N-tert-butoxycarbonylation . This reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the compound’s action is the formation of chemoselective N-tert-butoxycarbonylation products . These products have been demonstrated to be effective and chemoselective .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the N-tert-butoxycarbonylation reaction is carried out under mild, environment-friendly conditions . Additionally, the Boc carrier used in the reaction is easily recyclable, suggesting that the compound’s action is sustainable and environmentally friendly .
Propriétés
IUPAC Name |
tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-9(2)13-10(7-8)14-11(15)16-12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQKBTVQSCALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712313 | |
| Record name | tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848472-36-6 | |
| Record name | tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848472-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



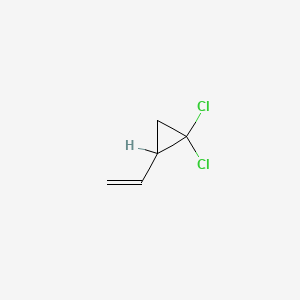


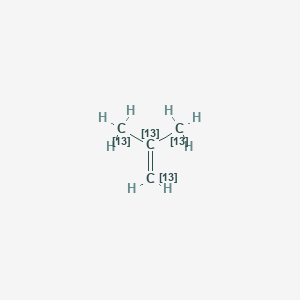

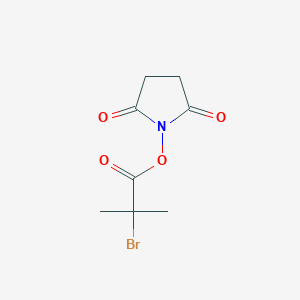
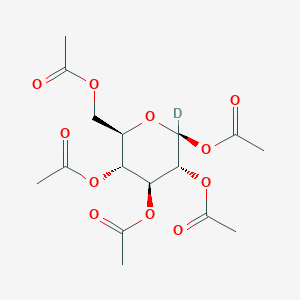
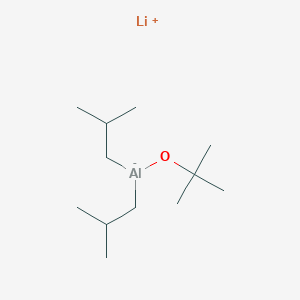
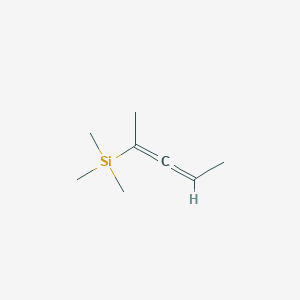
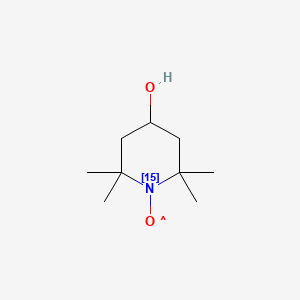



![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)